molecular formula C7H5Cl2F B1409028 3,4-Dichloro-5-fluorotoluene CAS No. 1803820-64-5

3,4-Dichloro-5-fluorotoluene

Cat. No.: B1409028
CAS No.: 1803820-64-5
M. Wt: 179.02 g/mol
InChI Key: RWEHUNCOOPCACY-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2F. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the class of substituted toluenes, which are known for their diverse chemical properties and applications.

Preparation Methods

The synthesis of 3,4-Dichloro-5-fluorotoluene typically involves halogenation reactions. One common method includes the reaction of 3,4-dichlorotoluene with a fluorinating agent under controlled conditions. Industrial production methods often employ large-scale halogenation processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,4-Dichloro-5-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3,4-Dichloro-5-fluorotoluene is extensively used in scientific research due to its unique chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic applications, including the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorotoluene involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can inhibit certain enzymes or disrupt biological pathways, making it valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

3,4-Dichloro-5-fluorotoluene can be compared with other halogenated toluenes such as:

    Trifluorotoluene: Known for its use as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.

    2,4-Dichloro-5-fluorobenzoyl chloride: Used as an intermediate in the synthesis of antibacterial agents. The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,2-dichloro-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEHUNCOOPCACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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